N-cyclohexyl-4-ethylbenzamide
Description
N-Cyclohexyl-4-ethylbenzamide (systematic name: this compound) is a benzamide derivative featuring a cyclohexyl group attached to the amide nitrogen and an ethyl substituent at the para position of the benzoyl ring. The ethyl group likely enhances hydrophobicity compared to smaller substituents (e.g., methyl) but lacks the electron-donating effects of methoxy groups. Its molecular formula is inferred as C₁₅H₂₁NO (molecular weight: ~231.34 g/mol), though exact values depend on synthesis conditions .
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33g/mol |
IUPAC Name |
N-cyclohexyl-4-ethylbenzamide |
InChI |
InChI=1S/C15H21NO/c1-2-12-8-10-13(11-9-12)15(17)16-14-6-4-3-5-7-14/h8-11,14H,2-7H2,1H3,(H,16,17) |
InChI Key |
UZWIFIYAAIUTHK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
The substituent at the para position of the benzamide ring significantly influences electronic, steric, and solubility properties. Key comparisons are summarized below:
Critical Analysis and Limitations
Data Gaps : Direct experimental data on this compound are absent in the provided evidence. Comparisons rely on extrapolation from analogs.
Toxicity Uncertainties : Only N-(2-ethylhexyl)benzamide has documented hazards; other compounds require further toxicological profiling.
Electronic Effects : Methoxy and nitro substituents dominate reactivity trends, whereas alkyl groups (ethyl, methyl) primarily modulate lipophilicity.
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